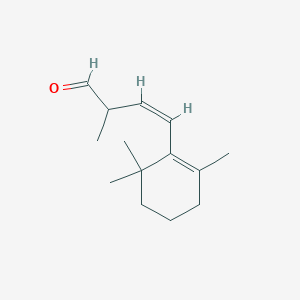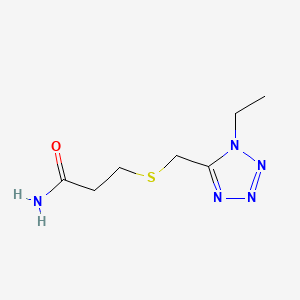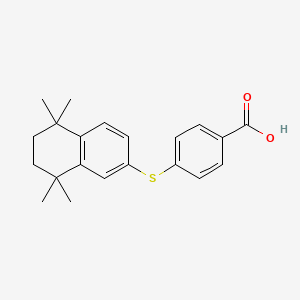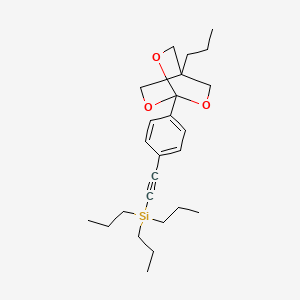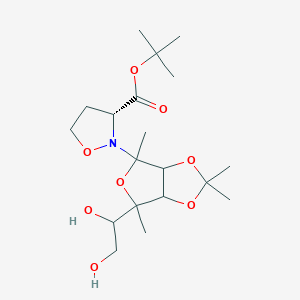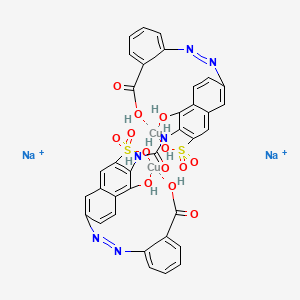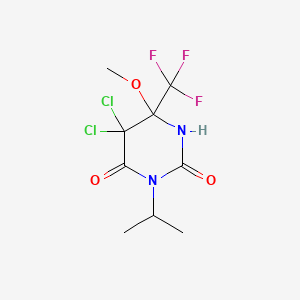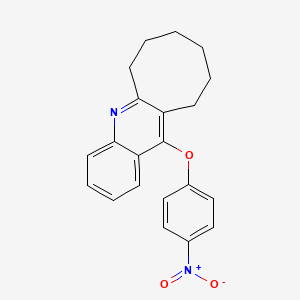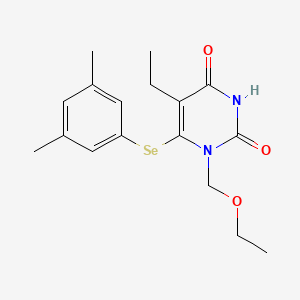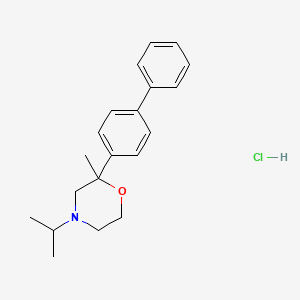
2-(1,1'-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride is a complex organic compound with a unique structure that includes a biphenyl group, a morpholine ring, and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride typically involves multiple steps. One common route includes:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl derivative is replaced by a morpholine moiety.
Formation of the Hydrochloride Salt: The final step involves the protonation of the morpholine nitrogen with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form biphenyl alcohols or amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Biphenyl alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine: Lacks the isopropyl group, leading to different steric and electronic properties.
4-(1,1’-Biphenyl)-2-methylmorpholine hydrochloride: Similar structure but with variations in the position of the biphenyl group.
2-(1,1’-Biphenyl)-4-ylmorpholine hydrochloride: Lacks the methyl and isopropyl groups, resulting in different reactivity and biological activity.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride is unique due to its specific combination of functional groups, which confer distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
109461-32-7 |
|---|---|
Molekularformel |
C20H26ClNO |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
2-methyl-2-(4-phenylphenyl)-4-propan-2-ylmorpholine;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-16(2)21-13-14-22-20(3,15-21)19-11-9-18(10-12-19)17-7-5-4-6-8-17;/h4-12,16H,13-15H2,1-3H3;1H |
InChI-Schlüssel |
QPTLOVWKLKQYFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCOC(C1)(C)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



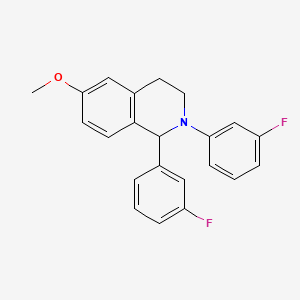
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
